4-Carbamimidoyl-2-fluorobenzoic acid

Description

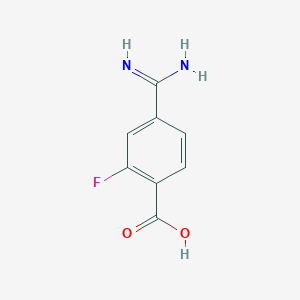

4-Carbamimidoyl-2-fluorobenzoic acid (CAS No. 324002-02-0), also known as 4-amidino-2-fluorobenzoic acid, is a benzoic acid derivative with a fluorine atom at the 2-position and a carbamimidoyl (amidine) group at the 4-position of the aromatic ring. Its molecular formula is C₈H₇FN₂O₂, with a molecular weight of 182.15 g/mol and an exact mass of 182.04900 . The compound is commercially available in industrial grade (99% purity) and is utilized in pharmaceutical and chemical research, particularly in the synthesis of bioactive molecules or as a building block for metal-organic frameworks (MOFs) .

The amidine group (–C(NH₂)₂⁺) confers basicity and hydrogen-bonding capacity, while the fluorine atom introduces electronegativity and steric effects, influencing solubility, crystallinity, and reactivity. The InChIKey (KDIIYJQRFVKANU-UHFFFAOYSA-N) and DSSTox ID (DTXSID60461193) provide identifiers for database tracking .

Properties

CAS No. |

324002-02-0 |

|---|---|

Molecular Formula |

C8H7FN2O2 |

Molecular Weight |

182.15 g/mol |

IUPAC Name |

4-carbamimidoyl-2-fluorobenzoic acid |

InChI |

InChI=1S/C8H7FN2O2/c9-6-3-4(7(10)11)1-2-5(6)8(12)13/h1-3H,(H3,10,11)(H,12,13) |

InChI Key |

KDIIYJQRFVKANU-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1C(=N)N)F)C(=O)O |

Canonical SMILES |

C1=CC(=C(C=C1C(=N)N)F)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional attributes of 4-carbamimidoyl-2-fluorobenzoic acid can be contextualized against analogs with variations in substituents or backbone modifications. Below is a comparative analysis based on substituent effects, hydrogen-bonding behavior, and applications.

Substituent Effects: Fluorine vs. Other Halogens

Replacing the fluorine atom with chlorine or bromine alters electronic and steric properties:

| Compound | Molecular Formula | Substituent (Position) | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|

| This compound | C₈H₇FN₂O₂ | –F (2), –C(NH₂)₂⁺ (4) | 182.15 | High electronegativity, moderate logP |

| 4-Carbamimidoyl-2-chlorobenzoic acid | C₈H₇ClN₂O₂ | –Cl (2), –C(NH₂)₂⁺ (4) | 198.61 | Increased steric bulk, lower solubility |

| 4-Carbamimidoylbenzoic acid | C₈H₈N₂O₂ | –H (2), –C(NH₂)₂⁺ (4) | 164.16 | Reduced electronegativity, higher pKa |

- Fluorine vs. Chlorine/Bromine: The smaller atomic radius of fluorine minimizes steric hindrance compared to chlorine or bromine, enhancing packing efficiency in crystals.

- Hydrogen Bonding : The amidine group forms robust N–H···O/N hydrogen bonds, as described by graph set analysis (e.g., R₂²(8) motifs). Fluorine’s electronegativity polarizes adjacent C–H bonds, enabling weak C–H···F interactions, which are less common in chlorine analogs .

Amidino Group Modifications

Replacing the amidine with carboxyl or nitro groups impacts acidity and reactivity:

| Compound | Functional Group (Position 4) | pKa (Carboxylic Acid) | Applications |

|---|---|---|---|

| This compound | –C(NH₂)₂⁺ | ~3.5–4.0 | Enzyme inhibition, coordination chemistry |

| 4-Nitro-2-fluorobenzoic acid | –NO₂ | ~1.2–1.5 | Explosives precursor, electrophilic substitution |

| 4-Carboxy-2-fluorobenzoic acid | –COOH | ~2.8–3.2 | Metal chelation, polymer synthesis |

- Amidine vs. Carboxyl: The amidine’s basicity (pKa ~11–12) contrasts with the carboxylic acid’s acidity (pKa ~3.5), making the former a stronger hydrogen-bond donor in non-polar environments .

- Coordination Chemistry : Amidines act as bidentate ligands in MOFs, whereas nitro groups are redox-active but less versatile in supramolecular assembly .

Hydrogen-Bonding Networks and Crystallography

Crystallographic studies using programs like SHELXL and SHELXS () reveal distinct packing patterns:

- This compound forms layered structures via N–H···O bonds between amidine and carboxylate groups, stabilized by C–H···F contacts.

- In contrast, 4-carbamimidoyl-2-chlorobenzoic acid exhibits dimeric clusters due to Cl’s larger van der Waals radius, reducing crystal symmetry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.